molecular formula C6H15N3O B1582498 1-Amino-4-(2-hydroxyethyl)piperazine CAS No. 3973-70-4

1-Amino-4-(2-hydroxyethyl)piperazine

Cat. No.: B1582498
CAS No.: 3973-70-4
M. Wt: 145.2 g/mol
InChI Key: XAOHWSFGKCJOGT-UHFFFAOYSA-N
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Description

1-Amino-4-(2-hydroxyethyl)piperazine is a chemical compound with the molecular formula C6H15N3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-(4-Aminopiperazin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo Schiff’s reaction with phosphorus-containing dendrimers, resulting in dendrimers with multiple alcohol chain ends. This interaction highlights its potential in modifying biomolecular structures and functions. Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can be analyzed using reverse phase high-performance liquid chromatography (HPLC) methods, indicating its stability and compatibility with analytical techniques .

Cellular Effects

The effects of 2-(4-Aminopiperazin-1-yl)ethanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in metabolic flux and metabolite levels, thereby impacting cellular homeostasis . Furthermore, 2-(4-Aminopiperazin-1-yl)ethanol has been shown to affect the stability and function of certain proteins, which in turn can modulate cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-(4-Aminopiperazin-1-yl)ethanol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application. For instance, its binding to specific enzymes can inhibit their activity, leading to downstream effects on metabolic pathways . Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminopiperazin-1-yl)ethanol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Aminopiperazin-1-yl)ethanol remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products may also have distinct biochemical properties that need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of 2-(4-Aminopiperazin-1-yl)ethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, threshold effects have been observed where a certain dosage is required to achieve a significant biochemical response . Conversely, excessive dosages can result in toxicity, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-(4-Aminopiperazin-1-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, thereby affecting overall cellular metabolism. Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can be metabolized to produce specific byproducts that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of 2-(4-Aminopiperazin-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of 2-(4-Aminopiperazin-1-yl)ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can affect metabolic processes . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Ethylene Oxide} \rightarrow 2-(4-\text{Aminopiperazin-1-yl})ethanol ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(2-hydroxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-Amino-4-(2-hydroxyethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: A similar compound with an additional aminoethyl group.

    2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanol: A derivative with an additional hydroxyethyl group.

Uniqueness

1-Amino-4-(2-hydroxyethyl)piperazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-(4-aminopiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOHWSFGKCJOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192814
Record name 2-(4-Aminopiperazin-1-yl)ethanol
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3973-70-4
Record name 1-Amino-4-(2-hydroxyethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3973-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-piperazineethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-amino-
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Record name 2-(4-Aminopiperazin-1-yl)ethanol
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Record name 2-(4-aminopiperazin-1-yl)ethanol
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Record name 4-Amino-1-piperazineethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 1-amino-4-(2-hydroxyethyl)piperazine into the phosphorus-containing dendrimer structure?

A: The research highlights the versatility of these dendrimers for surface modifications. The reaction between the aldehyde-terminated dendrimers (1-[G'(1)]-1-[G'(4)]) and this compound leverages the compound's amine functionality. This Schiff base reaction results in dendrimers (5-[G(1)]-5-[G(4)]) adorned with multiple hydroxyl groups at their periphery []. This transformation is significant because it introduces hydrophilic character and potential reactivity sites for further functionalization, broadening the potential applications of these dendrimers.

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